molecular formula C22H25N3O3S3 B2562824 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide CAS No. 361478-64-0

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B2562824
CAS No.: 361478-64-0
M. Wt: 475.64
InChI Key: HDZGGHCIAPOYHJ-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted at position 6 with an N-linked benzamide moiety. The benzamide is further functionalized with a 3,5-dimethylpiperidinyl sulfonyl group, while the benzothiazole’s position 2 bears a methylsulfanyl substituent. Though direct biological data for this compound are absent in the provided evidence, its structural features align with benzothiazole derivatives known for anticancer activity (e.g., apoptosis induction) .

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S3/c1-14-10-15(2)13-25(12-14)31(27,28)18-7-4-16(5-8-18)21(26)23-17-6-9-19-20(11-17)30-22(24-19)29-3/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZGGHCIAPOYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=C(S4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Introduction of the Methylsulfanyl Group: The benzothiazole intermediate can be further functionalized by introducing a methylsulfanyl group using methyl iodide and a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via a cyclization reaction involving a suitable diamine and a ketone or aldehyde.

    Attachment of the Sulfonyl Group: The piperidine ring can be sulfonylated using a sulfonyl chloride reagent.

    Coupling with Benzamide: Finally, the sulfonylated piperidine can be coupled with a benzamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfonyl and benzothiazole groups.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structure.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and benzothiazole groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name Core Structure Substituent at Position 2 Amide/Sulfonyl Group Reported Biological Activity
Target Compound Benzothiazole Methylsulfanyl 3,5-Dimethylpiperidinyl sulfonyl Not reported
PB11 (N-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide) Benzothiazole (3,5-Dimethyloxazol-4-yl)methylsulfanyl 4-Oxocyclohexane carboxamide Apoptosis induction (anticancer)
Patent Compound (7-[(8aR)-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-2-(2-methyl-1,3-benzothiazol-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) Pyrido-pyrimidinone Methyl Hexahydropyrrolopyrazinyl Not specified
Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide Benzamide Chloro, methylsulfanyl, trifluoromethyl Tetrazolyl Herbicidal

Key Structural and Functional Insights:

Core Structure Variations: The target compound and PB11 share a benzothiazole core, whereas the patent compound incorporates a pyrido-pyrimidinone scaffold. The herbicide uses a simpler benzamide backbone. Benzothiazoles are often prioritized for anticancer applications due to their ability to intercalate DNA or modulate apoptosis pathways .

Substituent Effects :

  • The methylsulfanyl group in the target compound contrasts with PB11’s bulkier (3,5-dimethyloxazol-4-yl)methylsulfanyl substituent. Smaller substituents may enhance membrane permeability, while larger groups could improve target specificity .
  • The 3,5-dimethylpiperidinyl sulfonyl group in the target compound likely improves solubility and metabolic stability compared to PB11’s 4-oxocyclohexane carboxamide , which may confer conformational rigidity .

Biological Activity: PB11’s 4-oxocyclohexane carboxamide is linked to apoptosis via PI3K/AKT pathway inhibition, suggesting that the target compound’s sulfonyl-piperidine group could modulate similar pathways with distinct pharmacokinetics . The herbicide demonstrates that benzamide derivatives with tetrazolyl and trifluoromethyl groups are effective in non-mammalian systems, highlighting the diversity of applications within this structural class .

Biological Activity

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various cancer models, and relevant case studies.

  • Molecular Formula : C27H33N3O3S2
  • Molecular Weight : 511.6992 g/mol
  • CAS Number : 6260-78-2

The compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cancer cell proliferation and survival. The sulfonamide group is known to interact with various biological targets, potentially leading to apoptosis in malignant cells.

Biological Activity Overview

Research indicates that this compound possesses significant cytotoxic properties against various cancer cell lines. Below are some key findings:

Cytotoxicity Studies

  • Colon Cancer Models :
    • The compound was tested against human colon cancer cell lines (HCT116 and HT29). It demonstrated potent cytotoxicity with IC50 values below 4 µM for several derivatives, indicating strong anti-cancer potential .
    • A comparative study showed that certain analogs had IC50 values lower than 1 µM, emphasizing their effectiveness against these cancer types .
  • Oral Squamous Cell Carcinomas (OSCC) :
    • The compound was also evaluated against OSCC cell lines (Ca9-22, HSC-2, HSC-3, HSC-4). Results indicated substantial cytotoxic effects with selectivity towards malignant cells over non-malignant cells .

Mechanistic Insights

The biological activity of the compound is characterized by:

  • Induction of Apoptosis : The activation of caspase pathways was observed, leading to programmed cell death in treated cancer cells.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels were noted in treated cells, contributing to oxidative stress and subsequent apoptosis .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and its analogs:

StudyCell LineIC50 (µM)Comments
Study 1HCT116< 1Potent cytotoxicity observed.
Study 2HT29< 4Effective against resistant strains.
Study 3Ca9-22< 2Selective toxicity towards malignant cells.

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